N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
Description
N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a triazoloquinoxaline derivative characterized by a bicyclic core structure fused with a 1,2,4-triazole ring. The compound features a 4-ethylphenyl group attached via an acetamide linker and an isopropyl (propan-2-yl) substituent on the triazole ring. The ethylphenyl and isopropyl groups likely enhance lipophilicity and steric bulk, influencing bioavailability and target interactions.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-15-9-11-16(12-10-15)23-19(28)13-26-17-7-5-6-8-18(17)27-20(14(2)3)24-25-21(27)22(26)29/h5-12,14H,4,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGSWVYGNMWRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed examination of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 389.459 g/mol. It features a triazole ring fused with a quinoxaline moiety, which is characteristic of many biologically active compounds. The presence of the ethylphenyl group and the acetamide functionality suggests potential interactions with various biological targets.
Antibacterial Activity
Research indicates that compounds derived from triazole and quinoxaline scaffolds exhibit significant antibacterial properties. A study highlighted that derivatives similar to this compound can inhibit bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial replication. This inhibition disrupts bacterial cell division and viability .
Table 1: Summary of Antibacterial Activity
| Compound Type | Target Enzyme | Activity Level |
|---|---|---|
| Triazole derivatives | DNA gyrase | Significant |
| Quinoxaline derivatives | Topoisomerase IV | Significant |
| N-(4-ethylphenyl) derivatives | Various pathogens | Moderate to high |
Anticancer Activity
The anticancer potential of triazole-containing compounds has been documented in various studies. For instance, specific derivatives have demonstrated cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The structure–activity relationship (SAR) studies suggest that modifications to the triazole and quinoxaline rings can enhance anticancer efficacy .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| N-(4-ethylphenyl) | A-431 | TBD |
The mechanisms through which this compound exerts its biological effects involve:
- DNA Interaction : The compound may bind to DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death.
- Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression by inducing apoptosis or necrosis.
- Membrane Disruption : Some studies suggest that triazole derivatives can compromise bacterial membrane integrity.
Case Studies
Several case studies have investigated the biological activity of triazole-based compounds:
- Study on Antibacterial Efficacy : A series of synthesized triazole derivatives were tested against common bacterial strains such as E. coli and S. aureus. The results demonstrated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .
- Anticancer Screening : In vitro studies on various cancer cell lines revealed that specific modifications in the quinoxaline structure led to increased cytotoxicity against resistant cancer cells .
Comparison with Similar Compounds
Phenyl Group Modifications
- 4-Ethylphenyl (Target Compound):
- The ethyl group is electron-donating and lipophilic , enhancing membrane permeability and hydrophobic interactions.
- Increases molecular weight by ~10 Da compared to the chlorophenyl analog.
- Chlorine’s electronegativity may reduce metabolic stability compared to ethyl.
Triazolo Substituents
- May reduce binding affinity to compact active sites due to steric clashes.
- Methyl (Analog) :
- Smaller size allows better accommodation in narrow binding pockets but may increase susceptibility to oxidative metabolism.
Pharmacological Implications
- Lipophilicity: The target compound’s higher lipophilicity (logP ~3.2 estimated) compared to the chlorophenyl analog (logP ~2.5) may enhance tissue penetration but reduce aqueous solubility.
- Target Selectivity: Substituent bulk and electronic properties could modulate selectivity for kinases or receptors. For example, isopropyl may favor interactions with hydrophobic subpockets in kinase ATP-binding domains.
Q & A
Q. What computational tools predict electronic and steric properties?
- Tools and Workflow :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., Gaussian 09) to predict reactivity .
- Molecular Dynamics (MD) : Simulate binding interactions with lipid bilayers (e.g., GROMACS) to assess membrane permeability .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
